Regioisomeric Methyl Group Positioning: A Known Switch for Biological Potency in Indanylpyrazine CRF1 Antagonists
While direct comparative data for this specific compound is absent, class-level evidence establishes the methyl group's position as a critical performance lever. In a foundational structure-activity relationship (SAR) study on heteroatom-linked indanylpyrazines as corticotropin-releasing factor type-1 (CRF1) receptor antagonists, the most potent compound in the series (a 3,6-dimethylpyrazinyl ethyl ether) displayed a binding affinity (Ki) of 11 ± 1 nM . Critically, a structural shift to an isopropyl ether on the same 3,6-dimethylpyrazine core abolished activity (Ki > 10,000 nM), demonstrating a >900-fold loss in potency . This quantitative evidence underscores that the exact substituent arrangement around the indanyloxypyrazine core is non-negotiable for target engagement, confirming the impossibility of substituting the 3-methylpyrazine isomer with another regioisomer without completely altering the pharmacological outcome.
| Evidence Dimension | CRF1 Receptor Binding Affinity (Ki) influenced by pyrazine substitution |
|---|---|
| Target Compound Data | Not directly tested in this assay; structural analog (3,6-dimethylpyrazinyl ethyl ether) Ki = 11 ± 1 nM |
| Comparator Or Baseline | 3,6-dimethylpyrazinyl isopropyl ether analog: Ki > 10,000 nM |
| Quantified Difference | > 909-fold loss in binding affinity upon altering the O-linked substituent on the pyrazine core |
| Conditions | Human CRF1 receptor binding assay, in vitro |
Why This Matters
This demonstrates that the exact constellation of substituents on the indanyloxypyrazine scaffold is a primary determinant of functional efficacy, making the specific CAS 2194848-13-8 isomer essential for any SAR program targeting this chemotype.
